Canthaxanthin

Catalog No.
S522583
CAS No.
514-78-3
M.F
C40H52O2
M. Wt
564.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canthaxanthin

CAS Number

514-78-3

Product Name

Canthaxanthin

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

C.I. 40850, Canthaxanthin, Canthaxanthine, Carophyll Red, Food Orange 8, Orobronze, Roxanthin Red 10

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C

Description

The exact mass of the compound Canthaxanthin is 564.3967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Canthaxanthin exhibits strong antioxidant activity, meaning it can scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies suggest canthaxanthin's antioxidant properties might play a role in protecting against:

  • LDL Cholesterol Oxidation: Research indicates canthaxanthin may help prevent the oxidation of LDL (bad) cholesterol, potentially reducing the risk of heart disease [1].
Source

[1] Canthaxanthin: From molecule to function [PDF] ()

Further Research Needed

While these findings are promising, more research, particularly human trials, is needed to confirm canthaxanthin's effectiveness in preventing specific diseases.

Potential Role in Eye Health

Source

[2] Age-Related Macular Degeneration

Applications in Aquaculture

Canthaxanthin is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans. Studies have explored the effects of dietary canthaxanthin on:

  • Growth Performance: Research suggests canthaxanthin supplementation in fish diets may influence growth performance, although the results can vary depending on fish species and other dietary factors [3].
Source

[3] A review on the application and effect of carotenoids with respect to canthaxanthin in the culture of fishes and crustaceans [PDF] ()

Canthaxanthin is a keto-carotenoid pigment with the chemical formula C₄₀H₅₂O₂, first isolated from edible mushrooms. It is widely distributed in nature, found in various organisms including green algae, bacteria, crustaceans, and fish such as carp and salmon. This compound appears as violet-colored crystals and is recognized for its vibrant red-orange hue, making it valuable in food coloring applications. In the food industry, canthaxanthin is classified under the E number E161g and is approved for use as a food additive in several countries, including the United States and the European Union, where it enhances the color of poultry and fish feed .

That contribute to its antioxidant properties. It can quench singlet oxygen through physical quenching mechanisms, returning to its ground state without forming harmful products. This process allows canthaxanthin to act as an efficient radical scavenger, capable of interacting with various free radicals. The primary reactions include: